molecular formula C10H17Cl2N3O B1460041 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229625-45-9

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1460041
CAS No.: 1229625-45-9
M. Wt: 266.16 g/mol
InChI Key: JTFFDTNCTMTMRZ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methyl-4-piperidin-2-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-4-2-3-5-11-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFFDTNCTMTMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves several steps. One common method includes the reaction of 2-methyl-4-hydroxypyrimidine with piperidine under controlled conditions to form the desired product . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride is explored for its potential as a pharmacological agent . Its structural similarity to known bioactive compounds suggests it may exhibit antiviral or antineoplastic properties. Research indicates that derivatives of pyrimidine compounds often show activity against various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Inhibitor Development

This compound has been studied as a selective inhibitor for specific protein targets involved in inflammatory responses. For instance, its role as an inhibitor of receptor-interacting protein 1 (RIP1) has been documented, highlighting its potential in treating conditions like systemic inflammatory response syndrome . The inhibition of RIP1 can lead to reduced necroptosis and inflammation, which are crucial in various pathological conditions.

Neuropharmacology

Given the piperidine moiety in its structure, this compound may also have implications in neuropharmacology. Compounds with similar structures have been known to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression or anxiety .

Case Studies

Study TitleFocusFindings
Discovery of a Highly Potent Selective Inhibitor of Receptor-Interacting Protein 1Investigated the inhibitory effects on RIP1Demonstrated significant anti-inflammatory effects in vitro and in vivo models
Evaluation of Pyrimidine Derivatives for Anticancer ActivityAssessed various pyrimidine compoundsIdentified several derivatives with potent activity against cancer cell lines; the target compound showed promising results

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes through its binding to specific sites on target molecules .

Comparison with Similar Compounds

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines both piperidine and pyrimidine rings, leading to distinct chemical and biological properties .

Biological Activity

2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride, with the molecular formula C10H17Cl2N3OC_{10}H_{17}Cl_2N_3O and a molecular weight of 266.17 g/mol, is a pyrimidine derivative that has garnered attention in various biological research contexts. This compound is characterized by a piperidine ring and a hydroxyl group, which contribute to its unique biological activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to inhibit specific enzymes and receptors, leading to effects such as:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This action can suppress cell proliferation and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cell cycle regulation and apoptosis. The inhibition of CDKs plays a crucial role in its anticancer effects, while its antimicrobial properties are linked to its ability to disrupt cellular functions in pathogens.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Piperidine Substitution : Variations in the piperidine moiety can lead to different biological profiles, suggesting that optimizing this part of the molecule could yield more potent derivatives .

Case Studies

  • Antioxidant Activity : In a study involving related pyrimidine derivatives, compounds similar to 2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol were evaluated for antioxidant properties. The findings indicated that certain derivatives exhibited high antioxidant activity, suggesting potential health benefits .
  • Enzyme Inhibition : A study focused on the inhibition of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, demonstrated that similar compounds could effectively inhibit this enzyme, highlighting the therapeutic potential of pyrimidine derivatives .

Comparative Analysis

A comparative analysis with other pyrimidine derivatives reveals that this compound possesses distinct advantages:

Compound NameActivity ProfileIC50 (μM)Notes
This compoundAnticancer, AntimicrobialNot specifiedInhibits CDKs
2-Diethylamino-6-methyl-pyrimidin-4-olModerate AnticancerHigher IC50Less potent than the target compound
2-Isopropyl-6-methyl-pyrimidin-4-olLow ActivityNot specifiedDemonstrates lower efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Methyl-6-(piperidin-2-yl)pyrimidin-4-ol dihydrochloride

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